Superior Subtype Selectivity of (2-Cyclopropoxyphenyl)piperidines for α1a-AR vs. α1b-AR and D2 Receptors
A series of (2-cyclopropoxyphenyl)piperidine derivatives, synthesized from a common 2-cyclopropoxyphenyl intermediate, demonstrated high affinity for α1a-AR (Ki = 0.91–79.0 nM) and α1d-AR (Ki = 2.0–57 nM). Crucially, these compounds exhibited significant selectivity over the off-target α1b-AR (Ki = 107–839.8 nM) and D2 receptor (Ki = 66.2–187.1 nM). Selectivity ratios of Ki(α1b)/Ki(α1a) reached up to 155-fold, and Ki(D2)/Ki(α1a) ratios were up to 158-fold, indicating a substantially reduced risk of D2-mediated side effects compared to less selective α1-AR antagonists [1].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio for α1-Adrenergic Receptor Subtypes |
|---|---|
| Target Compound Data | Ki(α1a-AR) = 0.91–79.0 nM; Ki(α1d-AR) = 2.0–57 nM; Ki(α1b-AR) = 107–839.8 nM; Ki(D2) = 66.2–187.1 nM. Max Selectivity Ratio Ki(α1b)/Ki(α1a) = 155-fold. |
| Comparator Or Baseline | Comparator: Tamsulosin, a clinically used α1-AR antagonist for BPH, exhibits pKi values of 9.97 (α1A), 9.64 (α1B), and 8.86 (α1D), which corresponds to a calculated Ki(α1B)/Ki(α1A) selectivity ratio of only approximately 2.3-fold . |
| Quantified Difference | The most selective (2-cyclopropoxyphenyl)piperidine compound shows a 155-fold selectivity for α1a over α1b, representing a >67-fold improvement in subtype selectivity compared to tamsulosin (~2.3-fold). |
| Conditions | Radioligand binding assays using cloned human α1-AR subtypes (α1a, α1b, α1d) and D2 receptor; data reported in the same study for the target compounds [1]. Comparator data for tamsulosin is from published pKi values . |
Why This Matters
For procurement decisions in drug discovery programs targeting BPH/LUTS, selecting intermediates that yield compounds with superior α1a/α1d selectivity over α1b and D2 directly addresses the clinical need for efficacious agents with fewer cardiovascular and CNS side effects.
- [1] Li, S.; Chiu, G.; Pulito, V. L.; Liu, J.; Connolly, P. J.; Middleton, S. A. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Med. Chem. 2009, 5, 15-22. DOI: 10.2174/157340609787049280. View Source
